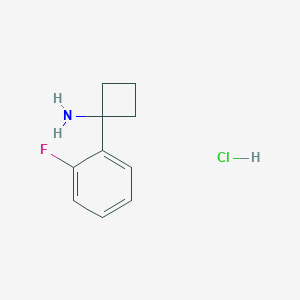

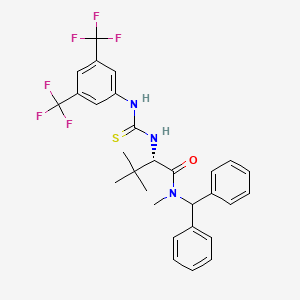

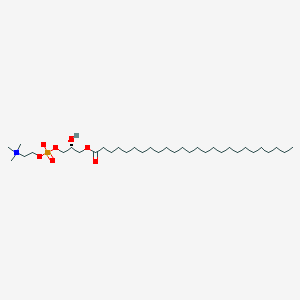

2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide dihydrochloride

Vue d'ensemble

Description

Le LM11A-31 Dihydrochlorure est un ligand non peptidique du récepteur de la neurotrophine p75 (p75NTR). Il est connu pour sa capacité à bloquer la mort cellulaire induite par le pro-facteur de croissance nerveuse (proNGF) dans les cultures neuronales et à protéger les cellules neuronales des effets cytotoxiques de médicaments tels que le cisplatine et le méthotrexate . Ce composé s'est avéré prometteur pour favoriser la survie des oligodendrocytes et des axones myélinisés dans divers modèles, notamment ceux de la lésion de la moelle épinière et de la maladie d'Alzheimer .

Mécanisme D'action

Target of Action

LM11A-31 Dihydrochloride, also known as 2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide dihydrochloride or (Rac)-LM11A-31 dihydrochloride, is a non-peptide ligand for the p75 neurotrophin receptor (p75NTR) . The p75NTR is a member of the tumor necrosis factor family of receptors and plays a crucial role in neuronal survival and apoptosis .

Mode of Action

LM11A-31 interacts with the p75NTR and selectively activates its survival pathways while inhibiting apoptosis signaling . It blocks pro-NGF induced cell death in neuronal cultures . This interaction with p75NTR can promote either neuronal survival or apoptotic death, depending on its ligand and cellular context .

Biochemical Pathways

The signaling network of p75NTR is at the core of important resilience pathways regulating functions such as cell survival, plasticity, and synaptic integrity . LM11A-31’s interaction with p75NTR can influence these pathways and their downstream effects, including the regulation of neuronal structure and function .

Pharmacokinetics

It has a plasma half-life of 1 hour and a brain half-life of 3-4 hours in mice . This suggests that the compound has good bioavailability and can effectively reach its target in the brain.

Result of Action

LM11A-31 has shown neuroprotective and procognitive effects in numerous animal models . It has been found to prevent tau phosphorylation and misfolding, microglia and astrocyte activation, loss of cholinergic neurites, and cognitive decline . It also protects neuronal cells from the cytotoxic effects of certain drugs .

Action Environment

The action of LM11A-31 can be influenced by various environmental factors. For instance, it has shown efficacy in mouse models of different conditions such as Alzheimer’s disease, Huntington’s disease, traumatic brain or spinal cord injury, chemotherapy-induced peripheral neuropathy, HIV-induced neurodegeneration, and peripheral nerve injury . This suggests that the compound’s action, efficacy, and stability can vary depending on the specific pathological environment.

Analyse Biochimique

Biochemical Properties

LM11A-31 Dihydrochloride plays a crucial role in biochemical reactions by acting as a potent antagonist of proNGF (nerve growth factor). It interacts with the p75 neurotrophin receptor (p75NTR), a receptor known to mediate cell death and survival pathways depending on the ligand and cellular context. By binding to p75NTR, LM11A-31 Dihydrochloride blocks p75-mediated cell death and promotes neuronal survival . This interaction is particularly significant in the context of neurodegenerative diseases, where the modulation of p75NTR can prevent neurodegeneration and promote neuroprotection.

Cellular Effects

LM11A-31 Dihydrochloride exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to prevent and reverse cholinergic neurite dystrophy, a hallmark of Alzheimer’s disease . The compound influences cell signaling pathways by selectively activating p75NTR survival pathways and inhibiting apoptosis signaling . Additionally, LM11A-31 Dihydrochloride affects gene expression by modulating the expression of genes involved in cell survival and neuroprotection. It also impacts cellular metabolism by preserving the integrity of the blood-brain barrier and mitigating proNGF accumulation .

Molecular Mechanism

The molecular mechanism of LM11A-31 Dihydrochloride involves its binding interactions with the p75 neurotrophin receptor. By binding to p75NTR, the compound inhibits the receptor’s ability to mediate cell death pathways and instead promotes survival signaling . This inhibition of p75-mediated cell death is achieved through the blockade of proNGF binding to the receptor. Additionally, LM11A-31 Dihydrochloride modulates enzyme activity by inhibiting the phosphorylation of tau protein, a key player in neurodegenerative diseases . These molecular interactions result in the preservation of neuronal structure and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LM11A-31 Dihydrochloride have been observed to change over time. The compound exhibits stability under specific storage conditions, such as being stored at 4°C under nitrogen and away from moisture . Over time, LM11A-31 Dihydrochloride has shown long-term effects on cellular function, including the prevention of cholinergic neurite atrophy and the preservation of blood-brain barrier integrity in in vivo studies . These temporal effects highlight the compound’s potential for sustained therapeutic benefits in neurodegenerative disease models.

Dosage Effects in Animal Models

The effects of LM11A-31 Dihydrochloride vary with different dosages in animal models. Studies have shown that oral administration of the compound at doses of 50 mg/kg/day for four weeks significantly mitigates proNGF accumulation and preserves blood-brain barrier integrity . Higher doses, such as 75 mg/kg, have been effective in preventing and reversing atrophy of basal forebrain cholinergic neurites in Alzheimer’s disease mouse models . It is essential to monitor for potential toxic or adverse effects at high doses to ensure the compound’s safety and efficacy.

Metabolic Pathways

LM11A-31 Dihydrochloride is involved in metabolic pathways that influence neuroprotection and cell survival. The compound interacts with enzymes and cofactors that regulate the phosphorylation of tau protein, thereby preventing tau pathology in neurodegenerative disease models . Additionally, LM11A-31 Dihydrochloride affects metabolic flux by modulating the levels of proNGF and other neurotrophic factors. These interactions contribute to the compound’s ability to promote neuronal survival and prevent neurodegeneration.

Transport and Distribution

Within cells and tissues, LM11A-31 Dihydrochloride is transported and distributed efficiently due to its high blood-brain barrier permeability . The compound interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. This efficient transport and distribution are crucial for the compound’s therapeutic effects, as it ensures that LM11A-31 Dihydrochloride reaches its target sites within the CNS.

Subcellular Localization

LM11A-31 Dihydrochloride exhibits specific subcellular localization that influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for the compound’s ability to modulate p75NTR signaling pathways and exert its neuroprotective effects. By localizing to specific cellular regions, LM11A-31 Dihydrochloride can effectively interact with its target receptors and enzymes, thereby promoting neuronal survival and preventing neurodegeneration.

Méthodes De Préparation

La synthèse du LM11A-31 Dihydrochlorure implique la dérivation d'acides aminés pour améliorer la perméabilité de la barrière hémato-encéphalique. . Les méthodes exactes de production industrielle sont exclusives, mais elles impliquent généralement des techniques de synthèse organique standard dans des conditions contrôlées pour garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Le LM11A-31 Dihydrochlorure subit divers types de réactions chimiques, notamment :

Réactions de substitution : L'introduction de groupes morpholine est une étape clé de sa synthèse.

Réactions d'amidation : La formation de liaisons amides est cruciale pour sa structure.

Formation de chlorhydrate : La dernière étape implique la formation du sel de dihydrochlorure pour améliorer la solubilité et la stabilité.

Les réactifs courants utilisés dans ces réactions comprennent la morpholine, les acides aminés et l'acide chlorhydrique. Les principaux produits formés sont les dérivés amides souhaités et le sel final de dihydrochlorure.

4. Applications de la recherche scientifique

Le LM11A-31 Dihydrochlorure a un large éventail d'applications de recherche scientifique :

Neurosciences : Il est utilisé pour étudier les effets du blocage du p75NTR sur la survie et la fonction neuronales.

Maladie d'Alzheimer : Le composé s'est avéré prometteur pour inverser la dystrophie des neurites cholinergiques et améliorer la fonction cognitive dans des modèles murins de la maladie d'Alzheimer.

Lésion de la moelle épinière : Il favorise la survie des oligodendrocytes et des axones myélinisés, améliorant la fonction motrice dans les modèles animaux.

Recherche sur le cancer : Le LM11A-31 Dihydrochlorure protège les cellules neuronales des effets cytotoxiques des médicaments de chimiothérapie tels que le cisplatine et le méthotrexate.

5. Mécanisme d'action

Le LM11A-31 Dihydrochlorure exerce ses effets en activant sélectivement les voies de survie et en inhibant la signalisation de l'apoptose par le biais du récepteur de la neurotrophine p75 (p75NTR). Ce récepteur se lie aux neurotrophines telles que le facteur de croissance nerveuse et le facteur neurotrophique dérivé du cerveau, qui peuvent favoriser la survie neuronale ou la mort cellulaire en fonction du contexte cellulaire . En bloquant la mort cellulaire induite par le proNGF, le LM11A-31 Dihydrochlorure contribue à protéger et à préserver la fonction neuronale .

Applications De Recherche Scientifique

LM11A-31 Dihydrochloride has a wide range of scientific research applications:

Neuroscience: It is used to study the effects of p75NTR blockade on neuronal survival and function.

Alzheimer’s Disease: The compound has shown potential in reversing cholinergic neurite dystrophy and improving cognitive function in mouse models of Alzheimer’s disease.

Spinal Cord Injury: It promotes the survival of oligodendrocytes and myelinated axons, improving motor function in animal models.

Cancer Research: LM11A-31 Dihydrochloride protects neuronal cells from the cytotoxic effects of chemotherapy drugs like cisplatin and methotrexate.

Comparaison Avec Des Composés Similaires

Le LM11A-31 Dihydrochlorure est unique en raison de sa haute perméabilité de la barrière hémato-encéphalique et de sa capacité à moduler sélectivement le p75NTR. Les composés similaires comprennent :

CMPD101 Hydrochlorure : Un autre modulateur du p75NTR avec des propriétés pharmacocinétiques différentes.

TAM1 Hydrochlorure : Un composé ayant des effets neuroprotecteurs similaires mais des cibles moléculaires différentes.

SPD304 : Un antagoniste du p75NTR avec une structure chimique et des effets distincts.

Le LM11A-31 Dihydrochlorure se distingue par ses puissants effets neuroprotecteurs et sa capacité à inverser les changements neurodégénératifs dans divers modèles de maladies .

Propriétés

IUPAC Name |

2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2.2ClH/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15;;/h10-11H,3-9,13H2,1-2H3,(H,14,16);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIHJRRZJDEKLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCCN1CCOCC1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B3067424.png)

![(2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B3067509.png)

![3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B3067522.png)